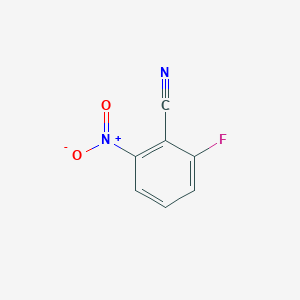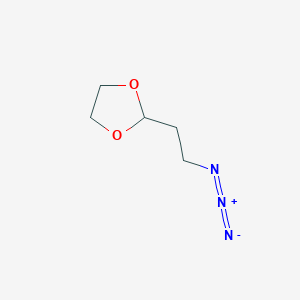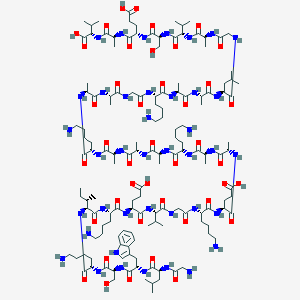
2-Fluoro-6-nitrobenzonitrile
Vue d'ensemble
Description
2-Fluoro-6-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O2 and a molecular weight of 166.11 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a nitrile group. This compound appears as a yellow crystalline powder and is insoluble in water but soluble in organic solvents such as chloroform and acetone . It is used as an intermediate in the synthesis of various chemicals, including pesticides and high explosives .
Applications De Recherche Scientifique
2-Fluoro-6-nitrobenzonitrile has several scientific research applications:
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides, high explosives, and fluorescent dyes.
Safety and Hazards
The safety information available indicates that 2-Fluoro-6-nitrobenzonitrile is a hazardous substance. It has been assigned the GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-6-nitrobenzonitrile can be synthesized by reacting 2-fluoro-6-nitroaniline with a basic fluorinating agent . Another method involves the reaction of 2-fluoro-6-nitrobenzoyl chloride with an alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C . The reaction conditions typically require an inert atmosphere, such as nitrogen, to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process includes the careful handling of reagents and maintaining specific temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and cyano groups activates the aromatic ring towards nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Major Products Formed
Reduction: 2-Fluoro-6-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Mécanisme D'action
The mechanism of action for 2-Fluoro-6-nitrobenzonitrile often involves nucleophilic aromatic substitution reactions. The electron-withdrawing nitro and cyano groups activate the aromatic ring towards nucleophilic attack, facilitating the substitution of the fluorine atom by various nucleophiles. This activation is crucial for its reactivity and subsequent transformations in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-2,4-dinitrobenzene: Similar structure but with an additional nitro group.
2-Fluoro-4-nitrobenzonitrile: Similar structure with the nitro group in a different position.
2-Chloro-6-nitrobenzonitrile: Similar structure with chlorine instead of fluorine.
Uniqueness
2-Fluoro-6-nitrobenzonitrile is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it undergoes. The presence of both electron-withdrawing groups enhances its activation towards nucleophilic aromatic substitution, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-fluoro-6-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHMTOMVCPKOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439894 | |
| Record name | 2-fluoro-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143306-27-8 | |
| Record name | 2-fluoro-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















